Cyanidin 3-galactoside

Catalog No.
S561855
CAS No.
27661-36-5
M.F
C21H21ClO11
M. Wt
484.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyanidin 3-galactoside

CAS Number

27661-36-5

Product Name

Cyanidin 3-galactoside

IUPAC Name

(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21-;/m1./s1

InChI Key

YTMNONATNXDQJF-QSLGVYCOSA-N

SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Synonyms

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-galactopyranoside chloride, Cy3-gal, cyanidin 3-galactoside

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]

Antioxidant and Anti-inflammatory Properties:

Idaein possesses potent antioxidant and anti-inflammatory properties []. Studies suggest its ability to scavenge free radicals, reduce oxidative stress, and modulate inflammatory pathways [, ]. This has led researchers to investigate its potential application in managing conditions associated with chronic inflammation and oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and some types of cancer [, ].

Neuroprotective Effects:

Studies have explored the potential neuroprotective effects of Idaein. Its antioxidant and anti-inflammatory properties, along with its ability to modulate neurotransmitter levels, have shown promise in protecting neurons from damage and promoting their survival [, ]. This has sparked research interest in its potential application in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].

Anxiolytic and Sedative Effects:

Idaein, along with other Passiflora constituents, has been traditionally used for its calming and sedative properties []. Scientific research is investigating these effects, with studies suggesting Idaein's ability to interact with GABAergic and serotonergic systems involved in anxiety and sleep regulation []. This ongoing research explores its potential application in managing anxiety disorders and sleep disturbances [].

Additional Areas of Research:

Idaein is also being investigated for its potential applications in other areas, including:

  • Wound healing: Studies suggest Idaein may promote wound healing by stimulating collagen synthesis and reducing inflammation.
  • Diabetes: Research is exploring the potential of Idaein to improve glycemic control and reduce diabetic complications.
  • Cancer: Preliminary studies suggest Idaein may possess anti-cancer properties, but further research is needed to understand its mechanisms and potential therapeutic application.

Cyanidin 3-galactoside, also known as cyanidin 3-O-β-D-galactoside, is a glycosylated anthocyanin primarily found in various fruits such as apples and berries. It exhibits a deep red to purple color, which is responsible for the pigmentation in many plants. The molecular formula of cyanidin 3-galactoside is C21H21O11, and it features a galactose sugar moiety attached to the cyanidin backbone at the C3 position via an O-glycosidic bond .

That influence its stability and reactivity. Notably, it is susceptible to hydration and can degrade under acidic or alkaline conditions. The compound's half-life and bleaching rates are influenced by factors such as pH and temperature . The biosynthesis of cyanidin 3-galactoside involves several enzymatic steps starting from phenylalanine and culminating in the glycosylation of cyanidin with uridine diphosphate galactose .

Cyanidin 3-galactoside exhibits multiple biological activities, including:

  • Antioxidant properties: It scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory effects: Studies suggest it can inhibit inflammatory pathways.
  • Antidiabetic effects: It has shown potential in inhibiting intestinal α-glucosidase, suggesting benefits for glucose metabolism .
  • Anticancer properties: Research indicates it may inhibit the growth of certain cancer cells .

These activities contribute to its recognition as a beneficial compound in human health.

The synthesis of cyanidin 3-galactoside can be achieved through various methods:

  • Biosynthesis: This occurs naturally in plants through the phenylpropanoid pathway, where phenylalanine is converted into anthocyanins.
  • Chemical synthesis: Laboratory methods may involve the glycosylation of cyanidin using galactose derivatives in the presence of specific catalysts.
  • Extraction: Cyanidin 3-galactoside can be extracted from natural sources using solvents like ethanol or methanol followed by purification techniques such as chromatography .

Research on interaction studies highlights how cyanidin 3-galactoside interacts with other compounds:

  • It has been shown to synergistically enhance the inhibition of α-glucosidase when combined with acarbose, indicating potential for improved antidiabetic formulations .
  • Its stability can be affected by interactions with ascorbic acid and other antioxidants, which may influence its efficacy in food products .

Cyanidin 3-galactoside shares similarities with other anthocyanins but possesses unique characteristics that set it apart. Below is a comparison with several related compounds:

Compound NameStructure CharacteristicsUnique Features
Cyanidin 3-glucosideSimilar structure but with glucose instead of galactoseMore prevalent in certain fruits like blackcurrants
Pelargonidin 3-glycosideContains a different aglycone (pelargonidin)Exhibits different color properties (orange-red)
Delphinidin 3-galactosideContains delphinidin as an aglyconeTypically found in blue flowers; different health effects
Malvidin 3-glycosideContains malvidin as an aglyconeFound in red wine; associated with cardiovascular benefits

Cyanidin 3-galactoside's unique combination of biological activity and stability under various conditions makes it particularly valuable among these compounds.

Cyanidin 3-galactoside is a water-soluble anthocyanidin-3-O-glycoside belonging to the flavonoid subclass of polyphenols. Structurally, it consists of a cyanidin aglycone (2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium) linked to a β-D-galactopyranose moiety at the C-3 position via an O-glycosidic bond. This molecular configuration classifies it among the 3-monoglycosylated anthocyanins, which are distinguished by their stability and bioavailability compared to non-glycosylated forms. Cy3Gal shares the core biosynthetic pathway of anthocyanins but is unique in its specific galactosylation step mediated by UDP-galactose-dependent transferases.

Historical Perspective and Discovery

The compound was first identified in 1932 as the primary pigment in copper beech (Fagus sylvatica), where it was termed "ideain". Systematic characterization began in 1986 when Sakata et al. isolated Cy3Gal from Camellia japonica subsp. rusticana, marking its recognition as a chemotaxonomic marker in plant species. Subsequent studies in the 2000s revealed its abundance in berries, particularly chokeberries (Aronia melanocarpa), which remain the richest known source. The development of high-performance liquid chromatography (HPLC) techniques in the early 21st century enabled precise quantification, revealing concentration ranges from 48.69 mg/100 g FW in lingonberries to 989.70 mg/100 g FW in wild chokeberries.

Nomenclature and Synonyms

The IUPAC nomenclature designates Cy3Gal as (2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride. Common synonyms include:

  • Ideain (historically used in botanical literature)
  • Cyanidin 3-O-β-D-galactoside
  • Cy3Gal (abbreviation in pharmacological contexts)
    Registry identifiers include PubChem CID 176457 (chloride form) and CID 441699 (cationic form).

Significance in Plant Biology and Biochemistry

In plants, Cy3Gal serves dual roles as a photoprotective agent and pollinator attractant. Its absorption spectrum (λmax = 520 nm in acidic conditions) effectively screens photosynthetic tissues from UV-B radiation while creating vivid red-blue hues in fruits. Biochemical studies demonstrate that Cy3Gal accumulation correlates with abiotic stress responses, with drought-stressed Vaccinium species showing 2.3-fold increases in synthesis. The compound also participates in redox homeostasis, scavenging reactive oxygen species (ROS) at rates comparable to ascorbic acid (IC50 = 18.7 μM against superoxide radicals).

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

484.0772392 g/mol

Monoisotopic Mass

484.0772392 g/mol

Heavy Atom Count

33

UNII

FC7L938Y12

Wikipedia

Ideain
Dimethyl_selenide

Dates

Modify: 2023-08-15

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